Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate
Brand Name: Vulcanchem
CAS No.: 16016-41-4
VCID: VC0095166
InChI: InChI=1S/C14H26O6/c1-9(2)5-7-19-13(17)11(15)12(16)14(18)20-8-6-10(3)4/h9-12,15-16H,5-8H2,1-4H3/t11-,12-/m1/s1
SMILES: CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)O)O
Molecular Formula: C14H26O6
Molecular Weight: 290.35 g/mol

Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate

CAS No.: 16016-41-4

Natural Products

VCID: VC0095166

Molecular Formula: C14H26O6

Molecular Weight: 290.35 g/mol

Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate - 16016-41-4

CAS No. 16016-41-4
Product Name Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate
Molecular Formula C14H26O6
Molecular Weight 290.35 g/mol
IUPAC Name bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate
Standard InChI InChI=1S/C14H26O6/c1-9(2)5-7-19-13(17)11(15)12(16)14(18)20-8-6-10(3)4/h9-12,15-16H,5-8H2,1-4H3/t11-,12-/m1/s1
Standard InChIKey VOBHVQRBBHSZAZ-VXGBXAGGSA-N
Isomeric SMILES CC(C)CCOC(=O)[C@@H]([C@H](C(=O)OCCC(C)C)O)O
SMILES CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)O)O
Canonical SMILES CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)O)O
PubChem Compound 85240
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator